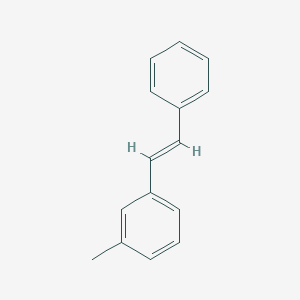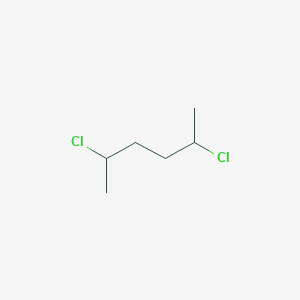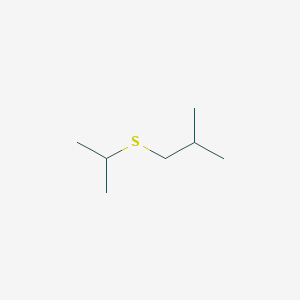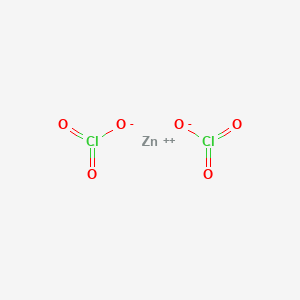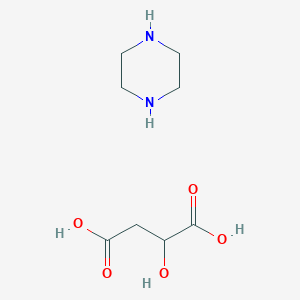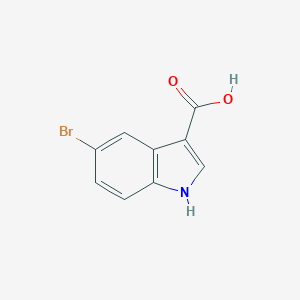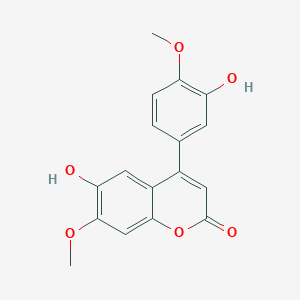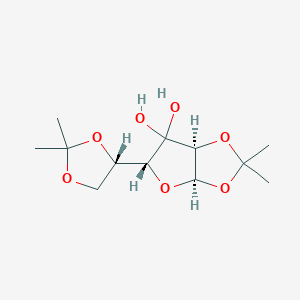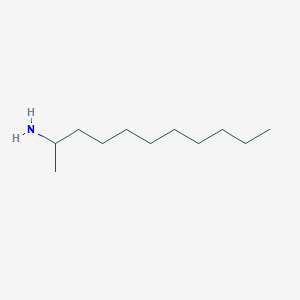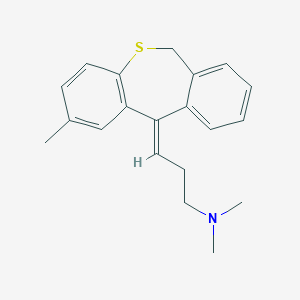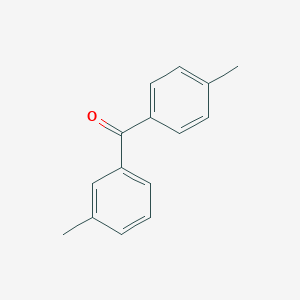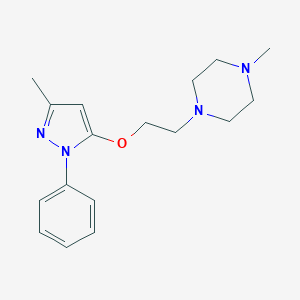
Pyrazole, 3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazole, 3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)-1-phenyl- is a chemical compound that has gained significant attention in scientific research due to its various applications. This compound belongs to the pyrazole class of chemicals and has a molecular formula of C21H29N3O. In
Wirkmechanismus
The mechanism of action of Pyrazole, 3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)-1-phenyl- is not fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Pyrazole, 3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)-1-phenyl- has various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in the body. It has also been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Pyrazole, 3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)-1-phenyl- in lab experiments is its potential use as an anti-inflammatory and anti-cancer agent. However, a limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on Pyrazole, 3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)-1-phenyl-. One direction is to further study its potential use as an anti-inflammatory and anti-cancer agent. Another direction is to investigate its mechanism of action in more detail, which can lead to the development of more effective treatments. Additionally, research can be conducted to explore the potential use of this compound in other areas, such as neurodegenerative diseases and cardiovascular diseases.
In conclusion, Pyrazole, 3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)-1-phenyl- is a chemical compound that has various scientific research applications. Its potential use as an anti-inflammatory and anti-cancer agent makes it an important compound to study. Future research can lead to a better understanding of its mechanism of action and the development of more effective treatments.
Synthesemethoden
Pyrazole, 3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)-1-phenyl- can be synthesized using various methods. One of the most common methods is the reaction of 1-phenyl-3-methyl-5-pyrazolone with 4-methylpiperazine in the presence of a base such as sodium hydride. The resulting compound is then treated with ethyl chloroacetate to form the final product.
Wissenschaftliche Forschungsanwendungen
Pyrazole, 3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)-1-phenyl- has various scientific research applications. It has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. It has also been studied for its potential use as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
15083-52-0 |
|---|---|
Produktname |
Pyrazole, 3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)-1-phenyl- |
Molekularformel |
C17H24N4O |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
1-methyl-4-[2-(5-methyl-2-phenylpyrazol-3-yl)oxyethyl]piperazine |
InChI |
InChI=1S/C17H24N4O/c1-15-14-17(21(18-15)16-6-4-3-5-7-16)22-13-12-20-10-8-19(2)9-11-20/h3-7,14H,8-13H2,1-2H3 |
InChI-Schlüssel |
XAJSPFVSHSICAZ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OCCN2CCN(CC2)C)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=NN(C(=C1)OCCN2CCN(CC2)C)C3=CC=CC=C3 |
Andere CAS-Nummern |
15083-52-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



